Pcepa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

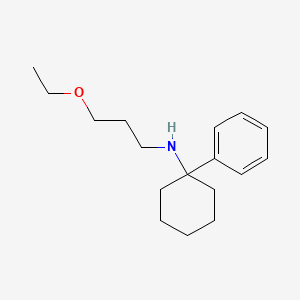

Molecular Formula |

C17H27NO |

|---|---|

Molecular Weight |

261.4 g/mol |

IUPAC Name |

N-(3-ethoxypropyl)-1-phenylcyclohexan-1-amine |

InChI |

InChI=1S/C17H27NO/c1-2-19-15-9-14-18-17(12-7-4-8-13-17)16-10-5-3-6-11-16/h3,5-6,10-11,18H,2,4,7-9,12-15H2,1H3 |

InChI Key |

MUDHHWLZEUJOQU-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNC1(CCCCC1)C2=CC=CC=C2 |

Synonyms |

N-(1-phenylcyclohexyl)-3-ethoxypropanamine PCEPA cpd |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "Pcepa": A Search for a Central Nervous System Mechanism of Action

An extensive review of scientific literature and public databases reveals no information on a compound or entity referred to as "Pcepa" in the context of central nervous system (CNS) pharmacology or its mechanism of action. Searches for "this compound mechanism of action central nervous system," "this compound CNS effects," "this compound signaling pathway," and related terms did not yield any relevant scientific data.

This suggests that "this compound" may be a typographical error, a non-standardized abbreviation, or a proprietary name for a compound not yet disclosed in public scientific literature. The information available in the public domain is insufficient to generate a technical guide, summarize quantitative data, or detail experimental protocols as requested.

The search results did, however, retrieve information on a variety of unrelated topics, which are briefly summarized below to illustrate the scope of the search and the absence of the requested information:

-

Canadian Legislation: Several results referenced the "Protection of Communities and Exploited Persons Act (this compound)" in Canada, which is a piece of legislation and not a pharmacological agent.[1][2]

-

Unrelated Biological Molecules and Pathways: Information was found on entities with similar-sounding acronyms or related to CNS function in a general sense, such as:

-

PACAP (Pituitary adenylate cyclase-activating polypeptide): A neuropeptide with various roles in the CNS.[3]

-

PPAR (Peroxisome proliferator-activated receptor): A group of nuclear receptors involved in metabolism and inflammation.[4]

-

PCPA (parachlorophenylalanine): An inhibitor of serotonin synthesis.

-

P-glycoprotein (P-gp): A transporter protein in the blood-brain barrier.[5]

-

Primary Central Nervous System Vasculitis (PACNS): An inflammatory disorder of the blood vessels in the brain and spinal cord.[6]

-

Without a valid scientific identifier for "this compound," it is not possible to provide the requested in-depth technical guide on its core mechanism of action in the central nervous system. Should a corrected or alternative name for the compound of interest be available, a new search could be initiated to provide the detailed information required by researchers, scientists, and drug development professionals.

References

- 1. swanvancouver.ca [swanvancouver.ca]

- 2. Protection of Communities and Exploited Persons Act [laws-lois.justice.gc.ca]

- 3. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Significance and Mechanisms of P-glycoprotein in Central Nervous System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Primary Central Nervous System Vasculitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of N-(1-phenylcyclohexyl)-3-ethoxypropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) is a designer drug structurally related to phencyclidine (PCP), a well-known dissociative anesthetic with significant abuse potential. As a member of the arylcyclohexylamine class, this compound is presumed to exert its primary pharmacological effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the known and inferred pharmacological properties of this compound, drawing upon data from closely related analogs to build a predictive profile. It details standard experimental protocols for the in vitro characterization of such compounds and presents key signaling pathways and experimental workflows in a standardized visual format to aid in research and development.

Introduction

N-(1-phenylcyclohexyl)-3-ethoxypropanamine (this compound) is a synthetic compound belonging to the arylcyclohexylamine class. This class of compounds is characterized by a core cyclohexylamine structure with an aryl group attached to the same carbon as the amine. The prototypical compound of this class, phencyclidine (PCP), was initially developed as an anesthetic agent but was discontinued for human use due to its severe psychotomimetic side effects. Arylcyclohexylamines are known to act as non-competitive antagonists of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. The illicit production and abuse of PCP analogs, including this compound, pose significant public health concerns and necessitate a thorough understanding of their pharmacological profiles. This guide aims to consolidate the available information and provide a framework for the pharmacological investigation of this compound and related compounds.

Predicted Pharmacological Profile

Direct quantitative pharmacological data for this compound is limited in the public domain. However, based on its structural similarity to PCP and other N-substituted analogs, its primary mechanism of action is predicted to be the blockade of the NMDA receptor ion channel. The following tables summarize the receptor binding affinities and functional potencies of PCP and a selection of its analogs to provide a likely pharmacological context for this compound.

Table 1: Receptor Binding Affinities (Ki) of Phencyclidine and Analogs

| Compound | NMDA Receptor (PCP Site) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Sigma σ2 Receptor Ki (nM) |

| Phencyclidine (PCP) | 59[1] | 2,234[1] | >10,000[1] | 136[1] |

| 3-MeO-PCP | 20 | 2,090 | 29,000 | 42 |

| 4-MeO-PCP | 130 | 1,430 | >100,000 | 39 |

| N-ethyl-1-phenylcyclohexylamine (PCE) | 26 | - | - | - |

| 4-F-PCP | IC50: 23[2] | - | - | - |

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may vary.

Table 2: Functional Potencies (IC50/EC50) of Phencyclidine and Analogs

| Compound | Assay | Parameter | Value (nM) |

| Phencyclidine (PCP) | [3H]Dopamine Uptake Inhibition | IC50 | 347[1] |

| Phencyclidine (PCP) | D2 Receptor Partial Agonism | EC50 | 144[1] |

Note: IC50 represents the concentration of a drug that inhibits a specific biological or biochemical function by 50%. EC50 is the concentration of a drug that gives half-maximal response.

Mechanism of Action: NMDA Receptor Antagonism

This compound, like other arylcyclohexylamines, is predicted to act as a non-competitive antagonist at the NMDA receptor. This means it does not compete with the endogenous agonists, glutamate and glycine (or D-serine), for their binding sites. Instead, it binds to a distinct site located within the ion channel of the receptor, often referred to as the "PCP site".

The binding of this compound to this intrachannel site physically obstructs the flow of ions, primarily Ca2+, through the channel, even when the receptor is activated by its agonists. This blockade is use-dependent, meaning the compound has a higher affinity for the open state of the ion channel. The inhibition of NMDA receptor-mediated calcium influx disrupts normal glutamatergic neurotransmission, leading to the characteristic dissociative and psychotomimetic effects associated with this class of drugs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of N-(1-phenylcyclohexyl)-3-ethoxypropanamine and related compounds.

Radioligand Binding Assay for NMDA Receptor (PCP Site)

This assay determines the binding affinity (Ki) of a test compound for the PCP binding site within the NMDA receptor ion channel.

Materials:

-

Radioligand: [3H]MK-801 or [3H]TCP (Tenocyclidine), potent and selective radiolabeled NMDA receptor channel blockers.

-

Membrane Preparation: Rat brain cortical membranes or membranes from cells expressing recombinant NMDA receptors.

-

Assay Buffer: e.g., 5 mM Tris-HCl, pH 7.4.

-

Test Compound: N-(1-phenylcyclohexyl)-3-ethoxypropanamine (this compound) at various concentrations.

-

Non-specific Binding Control: A high concentration of a known NMDA receptor channel blocker (e.g., 10 µM MK-801 or PCP).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation.

-

Assay buffer.

-

Radioligand at a fixed concentration (typically near its Kd value).

-

Varying concentrations of the test compound (this compound) or buffer (for total binding) or the non-specific binding control.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay

This assay measures the ability of a compound to inhibit NMDA receptor function by quantifying changes in intracellular calcium concentration.

Materials:

-

Cell Line: A stable cell line expressing functional NMDA receptors (e.g., HEK293 or CHO cells co-transfected with NMDA receptor subunits).

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing Mg2+ (to maintain the voltage-dependent block at rest) and Ca2+.

-

NMDA Receptor Agonists: Glutamate and a co-agonist (glycine or D-serine).

-

Test Compound: N-(1-phenylcyclohexyl)-3-ethoxypropanamine (this compound) at various concentrations.

-

Fluorescence plate reader with automated liquid handling capabilities.

Procedure:

-

Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Pre-incubation: Add varying concentrations of the test compound (this compound) to the wells and incubate for a defined period.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Inject a solution containing the NMDA receptor agonists (glutamate and glycine/D-serine) into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the influx of Ca2+ through the activated NMDA receptors.

-

Calculate the response (e.g., peak fluorescence or area under the curve) for each concentration of the test compound.

-

Plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

Experimental and Logical Workflows

The characterization of a novel arylcyclohexylamine like this compound typically follows a structured workflow, from initial in vitro screening to more complex in vivo assessments.

Conclusion

While specific pharmacological data for N-(1-phenylcyclohexyl)-3-ethoxypropanamine are not extensively available, its structural relationship to phencyclidine strongly suggests that it functions as a potent non-competitive NMDA receptor antagonist. The provided data on PCP and its analogs offer a valuable framework for predicting the binding affinities and functional effects of this compound. The detailed experimental protocols and workflows presented in this guide are intended to facilitate further research into the pharmacological properties of this and other novel psychoactive substances. A thorough characterization of these compounds is crucial for understanding their potential for abuse and for developing effective diagnostic and therapeutic strategies.

References

PCEPA (N-(1-phenylcyclohexyl)-3-ethoxypropanamine): An In-depth Technical Guide on a Phencyclidine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PCEPA (N-(1-phenylcyclohexyl)-3-ethoxypropanamine), a designer drug and analog of phencyclidine (PCP). While specific quantitative pharmacological data on this compound is limited in publicly available literature, this document extrapolates its likely properties based on the well-established pharmacology of phencyclidine and its derivatives. This guide covers the probable synthesis, metabolism, mechanism of action, and the standard experimental protocols for the evaluation of novel phencyclidine analogs. The primary aim is to equip researchers and drug development professionals with a foundational understanding of this compound and a methodological framework for its further investigation.

Introduction

Phencyclidine (1-(1-phenylcyclohexyl)piperidine, PCP) and its analogs are a class of dissociative anesthetics known for their psychotomimetic effects.[1] These compounds primarily act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[2][3] this compound, or N-(1-phenylcyclohexyl)-3-ethoxypropanamine, is a phencyclidine-derived designer drug that has been identified in forensic and toxicological studies.[4] Understanding the chemical, pharmacological, and metabolic profile of this compound is crucial for the fields of toxicology, pharmacology, and drug development. This guide synthesizes the available information on this compound and provides a technical framework for its scientific investigation.

Chemical Structure and Synthesis

This compound is structurally related to phencyclidine, featuring the core 1-phenylcyclohexyl moiety. The key structural difference is the substitution of the piperidine ring with a 3-ethoxypropanamine chain.

A probable synthetic route for this compound, based on established methods for synthesizing phencyclidine analogs, involves the reaction of a Grignard reagent with a nitrile. Specifically, the synthesis would likely proceed via the reaction of phenylmagnesium bromide with 1-(3-ethoxypropylamino)cyclohexanecarbonitrile.

Caption: Probable synthetic workflow for this compound.

Pharmacology

Mechanism of Action

Phencyclidine and its analogs are well-characterized as non-competitive antagonists of the NMDA receptor, a key ionotropic glutamate receptor in the central nervous system.[2] They bind to a site within the ion channel pore, effectively blocking the influx of calcium ions and inhibiting neuronal depolarization.[3] It is highly probable that this compound shares this primary mechanism of action.

Beyond its effects on the NMDA receptor, phencyclidine has also been shown to interact with the dopamine D2 receptor, exhibiting high affinity for its high-affinity state (D2High).[5] This interaction with the dopaminergic system is thought to contribute significantly to the psychotomimetic effects of PCP and its analogs.[6][7]

Caption: Postulated signaling pathways for this compound.

Quantitative Pharmacological Data

| Compound | Receptor | Parameter | Value | Reference |

| Phencyclidine (PCP) | NMDA Receptor | Ki | 313 nM | [5] |

| Phencyclidine (PCP) | D2High Receptor | Ki | 2.7 nM | [5] |

| Ketamine | NMDA Receptor | Ki | 3100 nM | [5] |

| Ketamine | D2High Receptor | Ki | 55 nM | [5] |

| (+)-MK-801 | NMDA Receptor (Cortex) | K_D | 4.59 nM | [4] |

| (+)-MK-801 | NMDA Receptor (Cortex) | B_max | 0.836 pmol/mg protein | [4] |

Metabolism

Studies on the metabolism of this compound in rat urine have identified several key metabolic pathways.[4] These transformations are crucial for the toxicological detection of this compound and understanding its duration of action and potential for drug-drug interactions.

The primary metabolic routes for this compound include:

-

N-dealkylation: Removal of the 3-ethoxypropanamine side chain.

-

O-deethylation: Removal of the ethyl group from the ethoxy moiety, often followed by oxidation of the resulting alcohol to a carboxylic acid.

-

Hydroxylation: Addition of hydroxyl groups to the cyclohexyl ring and the aromatic ring.[4]

These metabolic transformations are often followed by conjugation, for instance with glucuronic acid, to facilitate excretion.

Experimental Protocols

The following sections detail standard experimental methodologies that can be employed to characterize the pharmacological and metabolic properties of this compound.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is a representative method for determining the binding affinity of a test compound like this compound for the phencyclidine binding site on the NMDA receptor.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Rat brain tissue (e.g., cortex or hippocampus) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand that binds to the PCP site, such as [³H]tenocyclidine ([³H]TCP).

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a saturating concentration of a known PCP site ligand (e.g., unlabeled PCP or MK-801).

-

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Release

This protocol allows for the in vivo measurement of extracellular dopamine levels in a specific brain region (e.g., prefrontal cortex or nucleus accumbens) following the administration of this compound.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized rat.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound (systemically or locally).

-

Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The changes in extracellular dopamine concentration over time are expressed as a percentage of the baseline levels.

GC/MS Analysis of this compound and its Metabolites

This protocol is used for the identification and quantification of this compound and its metabolites in biological samples, such as urine.[4]

Methodology:

-

Sample Preparation:

-

Urine samples are subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

-

The hydrolyzed sample is then subjected to liquid-liquid extraction with an organic solvent.

-

-

Derivatization: The extracted analytes may be derivatized (e.g., by acetylation) to improve their chromatographic properties and mass spectral fragmentation.

-

GC/MS Analysis: The derivatized extract is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on the GC column and then ionized and fragmented in the mass spectrometer.

-

Data Interpretation: The mass spectra of the eluted peaks are compared to reference spectra to identify this compound and its metabolites. Quantification can be achieved by using an internal standard and generating a calibration curve.

Conclusion

This compound is a phencyclidine analog with a presumed pharmacological profile centered on NMDA receptor antagonism and modulation of the dopaminergic system. While specific quantitative data for this compound remain to be fully elucidated in the scientific literature, this guide provides a comprehensive framework for its study. The detailed experimental protocols for synthesis, receptor binding, in vivo neurochemical monitoring, and metabolic analysis offer a clear path for researchers to further investigate this and other novel psychoactive substances. Such research is essential for advancing our understanding of the mechanisms of action of phencyclidine analogs and for developing effective strategies for their detection and the management of their public health impact.

References

- 1. impactfactor.org [impactfactor.org]

- 2. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New designer drug N-(1-phenylcyclohexyl)-3-ethoxypropanamine (this compound): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of the phencyclidine analogs BTCP and TCP on nigrostriatal dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Similar dopamine-releasing effects of phencyclidine and nonamphetamine stimulants in striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of G Protein-Coupled Receptor Binding: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the principles and methodologies for conducting in-vitro studies of G protein-coupled receptor (GPCR) binding. While the initial query for "Pcepa receptor" did not yield specific results, this document will use the well-characterized Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor 1 (PAC1) as a representative example to illustrate the core concepts and experimental workflows. The protocols and data presentation formats described herein are broadly applicable to the study of other GPCRs and are intended for researchers, scientists, and drug development professionals.

G protein-coupled receptors constitute a large and diverse family of transmembrane proteins that are crucial mediators of cellular signaling and are major targets for a significant portion of clinical therapeutics. Understanding the binding characteristics of ligands to these receptors is a foundational step in drug discovery and development. In-vitro binding assays provide a controlled environment to quantify the affinity of a ligand for its receptor and to characterize the initial molecular recognition event that triggers downstream signaling cascades.

I. Quantitative Analysis of Receptor-Ligand Interactions

The interaction between a ligand and a receptor is typically characterized by its binding affinity, which can be quantified using several key parameters. These parameters are determined through various in-vitro binding assays, most commonly radioligand binding assays.

Key Quantitative Parameters:

-

Kd (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

-

Ki (Inhibition Constant): In competitive binding assays, the Ki is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. It is a measure of the affinity of the competing (unlabeled) ligand.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. IC50 values are dependent on the concentration of the radioligand used in the assay.

-

Bmax (Maximum Binding Capacity): Represents the total concentration of binding sites in the sample.

Table 1: Representative Quantitative Binding Data for PAC1 Receptor Ligands

| Ligand | Receptor Source | Radioligand | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Bmax (fmol/mg protein) |

| PACAP-38 | Rat brain membranes | [125I]-PACAP-27 | Homologous Competition | 0.5 | - | 1.2 | 150 |

| PACAP-27 | Recombinant CHO cells | [125I]-PACAP-27 | Saturation | 0.8 | - | - | 2500 |

| VIP | Human neuroblastoma cells | [125I]-PACAP-27 | Heterologous Competition | - | 25 | 50 | 300 |

| Maxadilan | Recombinant HEK293 cells | [3H]-PACAP-38 | Saturation & Competition | 0.2 | 0.5 | 1.0 | 1800 |

Note: The data in this table are illustrative and compiled from typical findings in GPCR binding studies. Actual values may vary based on experimental conditions.

II. Experimental Protocols for In-Vitro Receptor Binding Assays

The following protocols outline the standard methodologies for performing saturation and competition binding assays, which are fundamental techniques for characterizing receptor-ligand interactions.

A. Receptor Preparation (Membrane Preparation)

-

Cell Culture and Harvesting: Culture cells endogenously expressing the receptor of interest or cells transiently or stably transfected with the receptor cDNA (e.g., CHO-K1 or HEK293-T cells). Harvest the cells by scraping or enzymatic dissociation.

-

Homogenization: Wash the cells with ice-cold buffer (e.g., Tris-HCl) and centrifuge. Resuspend the cell pellet in a lysis buffer and homogenize using a Dounce or Polytron homogenizer on ice.

-

Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and intact cells. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

Washing and Storage: Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in a storage buffer containing a protease inhibitor cocktail, determine the protein concentration (e.g., using a Bradford assay), and store aliquots at -80°C.

B. Radioligand Saturation Binding Assay

This assay is used to determine the Kd and Bmax of a radioligand for a receptor.

-

Assay Setup: In a multi-well plate, set up triplicate tubes for total binding and non-specific binding.

-

Incubation Mixture:

-

Total Binding: Add increasing concentrations of the radioligand (e.g., [125I]-PACAP-27) to wells containing the prepared receptor membranes and assay buffer.

-

Non-specific Binding: Add the same increasing concentrations of the radioligand to wells containing the receptor membranes, assay buffer, and a high concentration of a competing unlabeled ligand (e.g., 1 µM unlabeled PACAP-27) to saturate the receptors.

-

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Burkholderia cepacia complex (Bcc) is a group of opportunistic Gram-negative bacteria notorious for their metabolic versatility, intrinsic antibiotic resistance, and ability to cause severe infections, particularly in individuals with cystic fibrosis (CF).[1][2] While much research has focused on the secondary metabolites of Bcc as virulence factors and potential drug leads, a thorough understanding of the primary metabolism is fundamental to unraveling the complex pathophysiology of these organisms and identifying novel therapeutic targets. This technical guide provides an in-depth overview of the primary metabolites of P. cepa (now Bcc) in the context of preclinical studies, summarizing key metabolic pathways, presenting available quantitative data, detailing experimental protocols, and visualizing complex metabolic relationships.

Core Primary Metabolic Pathways

The metabolic capabilities of the Burkholderia cepacia complex are extensive, a feature largely attributable to their large, multi-replicon genomes.[2] Genome-scale metabolic network reconstructions, such as the iKF1028 and iPY1537 models for B. cenocepacia and iJB1411 for B. multivorans, have been instrumental in mapping the intricate web of metabolic reactions.[3][4][5] These models indicate that the majority of metabolic reactions in Bcc are concentrated in amino acid, carbohydrate, and lipid metabolism.[4]

Central Carbon Metabolism

Burkholderia species are equipped with the standard pathways for central carbon metabolism, including:

-

Glycolysis (Embden-Meyerhof-Parnas Pathway): The catabolism of glucose to pyruvate.

-

Pentose Phosphate Pathway (PPP): Generation of NADPH and precursors for nucleotide biosynthesis.

-

Entner-Doudoroff (ED) Pathway: An alternative to glycolysis for glucose catabolism.

-

Tricarboxylic Acid (TCA) Cycle: The central hub for energy production and generation of biosynthetic precursors.[6]

Metabolomic studies on clonal variants of B. cenocepacia isolated from CF patients suggest that glycolysis and the glyoxylate shunt are favored in late-stage, more adapted variants.[7] Furthermore, disruptions in the TCA cycle, for instance through mutations affecting cobalamin (Vitamin B12) biosynthesis which impacts succinyl-CoA production, have been shown to confer tolerance to bactericidal antibiotics.[6]

Amino Acid Metabolism

Bcc strains demonstrate significant flexibility in amino acid metabolism, with the ability to both synthesize and catabolize a wide range of amino acids.[4] Tn-seq (transposon sequencing) studies have revealed that the biosynthesis of branched-chain amino acids, histidine, and tryptophan is crucial for the fitness of B. cenocepacia in animal infection models.[2] This highlights the limited availability of these essential nutrients in the host environment and underscores the importance of these biosynthetic pathways for bacterial survival and proliferation.[2]

Nucleotide Metabolism

The synthesis of purines and pyrimidines is essential for DNA replication, RNA synthesis, and cellular energy metabolism. Studies have characterized the de novo and salvage pathways for pyrimidine biosynthesis in B. cepacia.[8] The enzymes of the de novo pathway are active, and their activity is regulated by feedback inhibition from nucleotide end-products such as CTP and UTP.[8]

Lipid and Polysaccharide Metabolism

Lipids and polysaccharides are crucial components of the bacterial cell envelope and play a significant role in virulence and protection against environmental stresses. The biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane, has been characterized in B. cenocepacia, with the genes for core oligosaccharide synthesis found to be dispersed across the chromosome.[9] Additionally, many Bcc strains produce the exopolysaccharide cepacian, which is involved in biofilm formation and resistance to stress conditions.[10][11]

Quantitative Data on Primary Metabolites

Quantitative analysis of the intracellular concentrations of primary metabolites in Bcc is still an emerging area of research. Most available data comes from metabolomics studies that provide relative quantification (i.e., fold-changes between different conditions) rather than absolute concentrations. The following tables summarize some of the key findings from such studies.

| Metabolite Class | Observed Changes in B. cenocepacia Clonal Variants (Late vs. Early Infection) | Reference |

| Amino Acids | Variable content of several amino acids | [7] |

| Stress Protectants | Altered concentrations of glycine-betaine and trehalose | [7] |

Table 1: Relative Changes in Primary Metabolite Pools in B. cenocepacia During Chronic Infection. This table highlights the dynamic nature of the endometabolome as the bacteria adapt to the host environment.

| Culture Condition | Differentially Produced Metabolites in B. cenocepacia | Reference |

| Synthetic Cystic Fibrosis Sputum Medium (SCFM2) vs. Luria-Bertani (LB) Medium | Siderophores, antimicrobials, quorum sensing signals, various lipids | [12] |

| SCFM2 with Trimethoprim | C13-acyl-homoserine lactone, pyochelin-type siderophores | [12] |

Table 2: Environment-Dependent Production of Metabolites by B. cenocepacia. This data illustrates the profound impact of the nutritional environment on the metabolic output of Bcc.

Experimental Protocols

The following sections outline representative methodologies for the analysis of primary metabolites in Burkholderia cepacia complex, based on protocols described in the literature.

Bacterial Culture and Sample Collection

Objective: To cultivate Bcc strains under defined conditions and harvest cells for metabolite extraction.

Methodology:

-

Strain Selection: Use well-characterized clinical or environmental isolates of Bcc (e.g., B. cenocepacia J2315, K56-2).[12]

-

Culture Media: Grow bacteria in a defined medium to ensure reproducibility. For studies mimicking the CF lung environment, a synthetic cystic fibrosis sputum medium (SCFM2) can be used.[12] For general metabolic profiling, a minimal medium such as M9 with a defined carbon source is suitable.

-

Cultivation: Inoculate the chosen medium with an overnight culture of the Bcc strain. Grow cultures to a specific growth phase (e.g., mid-exponential or stationary phase) at 37°C with shaking.

-

Cell Harvesting: Rapidly quench metabolic activity to preserve the intracellular metabolite pool. This can be achieved by centrifuging the cell suspension at a low temperature (e.g., 4°C) and washing the cell pellet with cold saline (0.9% NaCl).[7]

Metabolite Extraction

Objective: To efficiently extract a broad range of primary metabolites from the bacterial cells.

Methodology:

-

Cell Lysis: Resuspend the washed cell pellet in a cold extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water, which can extract a wide range of polar metabolites.

-

Extraction: Perform the extraction at a low temperature (e.g., on ice or at -20°C) with vigorous vortexing to ensure complete cell lysis and metabolite solubilization.

-

Clarification: Centrifuge the extract at high speed to pellet cell debris.

-

Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Metabolite Analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)

Objective: To identify and quantify the primary metabolites in the extracted samples.

Methodology:

-

Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried extracts need to be derivatized to increase the volatility of the metabolites. A two-step derivatization process involving methoximation followed by silylation is commonly used for intermediates of glycolysis and the TCA cycle.[13]

-

Chromatographic Separation:

-

GC-MS: Separate derivatized metabolites on a capillary GC column.

-

LC-MS: Reconstitute the dried extract in a suitable solvent and separate the metabolites using Liquid Chromatography (LC), often with a reversed-phase or HILIC column.

-

-

Mass Spectrometry Analysis:

-

Ionize the separated metabolites and detect them using a mass spectrometer. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are preferred for accurate mass measurements and metabolite identification.

-

-

NMR Spectroscopy:

-

Reconstitute the dried extract in a deuterated buffer (e.g., D2O with a pH standard).

-

Acquire 1D and 2D NMR spectra (e.g., 1H, 13C-HSQC) on a high-field NMR spectrometer.

-

-

Data Analysis:

-

Process the raw data (e.g., peak picking, alignment, normalization).

-

Identify metabolites by comparing their mass spectra or NMR chemical shifts to spectral libraries and databases (e.g., METLIN, HMDB, BMRB).

-

Perform statistical analysis (e.g., PCA, OPLS-DA) to identify significant differences in metabolite levels between experimental groups.

-

Visualizations: Pathways and Workflows

Central Carbon Metabolism in Burkholderia cepacia

Caption: Overview of Central Carbon Metabolism in Bcc.

Tryptophan Biosynthesis Pathway

Caption: Key steps in the Tryptophan biosynthesis pathway.

Experimental Workflow for Metabolomics

Caption: A typical workflow for a preclinical metabolomics study.

Conclusion

The study of primary metabolites in the Burkholderia cepacia complex is a critical frontier in understanding the fundamental biology and pathogenesis of these formidable organisms. While comprehensive quantitative data from preclinical studies remains sparse, the integration of genome-scale metabolic modeling with advanced metabolomics techniques is beginning to paint a clearer picture of the central metabolic pathways that are essential for Bcc survival, adaptation, and virulence. The methodologies and pathways detailed in this guide provide a foundation for researchers to further investigate the primary metabolome of Bcc, with the ultimate goal of identifying novel vulnerabilities that can be exploited for the development of new and effective therapeutic strategies.

References

- 1. Potential of metabolomics to reveal Burkholderia cepacia complex pathogenesis and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling Burkholderia cenocepacia H111 fitness determinants using two animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the metabolic network of the epidemic pathogen Burkholderia cenocepacia J2315 via genome-scale reconstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Metabolic Systems Analysis of Pathogenic Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative metabolic systems analysis of pathogenic Burkholderia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutations Affecting Cellular Levels of Cobalamin (Vitamin B12) Confer Tolerance to Bactericidal Antibiotics in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | 1H-NMR-Based Endometabolome Profiles of Burkholderia cenocepacia Clonal Variants Retrieved from a Cystic Fibrosis Patient during Chronic Infection [frontiersin.org]

- 8. Pyrimidine synthesis in Burkholderia cepacia ATCC 25416 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis and Structure of the Burkholderia cenocepacia K56-2 Lipopolysaccharide Core Oligosaccharide: TRUNCATION OF THE CORE OLIGOSACCHARIDE LEADS TO INCREASED BINDING AND SENSITIVITY TO POLYMYXIN B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distribution of Cepacian Biosynthesis Genes among Environmental and Clinical Burkholderia Strains and Role of Cepacian Exopolysaccharide in Resistance to Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolomic profiling of Burkholderia cenocepacia in synthetic cystic fibrosis sputum medium reveals nutrient environment-specific production of virulence factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of the intermediates in glycolysis and tricarboxylic acid cycle with an improved derivatization strategy using gas chromatography-mass spectrometry in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of N-(1-phenylcyclohexyl)-3-ethoxypropanamine: A Technical Guide

Disclaimer: Limited direct toxicological data is available for N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA). This guide synthesizes available information on this compound and its close structural analog, phencyclidine (PCP), to provide a comprehensive toxicological profile. Data derived from PCP and other arylcyclohexylamines are used as a surrogate to infer the potential toxicological properties of this compound and are explicitly identified as such. This document is intended for researchers, scientists, and drug development professionals.

Introduction

N-(1-phenylcyclohexyl)-3-ethoxypropanamine (this compound) is a designer drug and a derivative of phencyclidine (PCP)[1]. As an arylcyclohexylamine, its toxicological profile is presumed to be dominated by its effects on the central nervous system, primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor[2][3][4]. Understanding the toxicological properties of this compound is crucial for forensic analysis, clinical toxicology, and the development of potential therapeutic interventions. Due to the scarcity of specific studies on this compound, this guide draws heavily on the extensive research conducted on its parent compound, PCP, and other related arylcyclohexylamines.

Quantitative Toxicological Data

No specific quantitative toxicological data such as LD50, NOAEL, or LOAEL values for N-(1-phenylcyclohexyl)-3-ethoxypropanamine were found in the reviewed literature. The following tables summarize the available data for its close structural analog, phencyclidine (PCP).

Table 1: Acute Toxicity of Phencyclidine (PCP)

| Species | Route of Administration | LD50 Value | Reference |

| Mouse | Oral | 75 mg/kg | [5] |

| Rat (Male) | Intravenous | 57 µmol/kg | [6] |

| Rat (Female) | Intravenous | 76 µmol/kg | [6] |

Note: These values are for phencyclidine (PCP) and are presented as a proxy for the potential acute toxicity of N-(1-phenylcyclohexyl)-3-ethoxypropanamine.

Metabolism and Pharmacokinetics

Studies in rats have shown that this compound is extensively metabolized. The primary metabolic pathways include N-dealkylation, O-deethylation followed by oxidation to a carboxylic acid, and hydroxylation of the cyclohexyl and phenyl rings[1]. The metabolites are partially excreted in conjugated form[1]. The metabolism of this compound is crucial for its detection in biological samples and understanding its duration of action and potential for bioaccumulation. A systematic toxicological analysis using gas chromatography/mass spectrometry (GC/MS) has been developed for the detection of this compound and its metabolites in rat urine[1].

Mechanism of Action and Signaling Pathways

The primary mechanism of action for arylcyclohexylamines, including presumably this compound, is non-competitive antagonism of the NMDA receptor[2][3][4]. This interaction blocks the influx of calcium ions through the receptor's channel, leading to a disruption of normal glutamatergic neurotransmission. This antagonism is responsible for the dissociative anesthetic and psychoactive effects of these compounds[2][3].

The following diagram illustrates the signaling pathway associated with NMDA receptor antagonism by arylcyclohexylamines like PCP, which is the hypothesized mechanism for this compound.

Caption: Hypothesized NMDA receptor antagonism by this compound.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on N-(1-phenylcyclohexyl)-3-ethoxypropanamine are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used for the toxicological assessment of chemical substances. The following are generalized protocols relevant to the evaluation of a novel compound like this compound.

Acute Oral Toxicity (OECD Guideline 423)

This method is used to estimate the acute toxicity of a substance after oral administration.

-

Principle: A stepwise procedure is used with a small number of animals at each step. The outcome of each step determines the dosage for the subsequent step.

-

Animals: Typically, rodents (rats or mice) of a single sex are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The substance is administered to a group of animals by gavage.

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Based on the outcome, the dose is increased or decreased for the next group of animals.

-

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The substance is tested for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the required amino acid.

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

The treated bacteria are plated on a minimal agar medium.

-

After incubation, the number of revertant colonies is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus.

-

Principle: The test substance is administered to an animal (usually a rodent). The substance's ability to cause clastogenic or aneugenic effects is assessed by the formation of micronuclei in developing erythrocytes in the bone marrow or peripheral blood.

-

Procedure:

-

The test substance is administered to the animals, typically via the intended route of human exposure.

-

Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined.

-

-

Endpoint: A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.

Neurotoxicity Study in Rodents (OECD Guideline 424)

This study is designed to characterize the potential neurotoxic effects of a chemical.

-

Principle: The test substance is administered to rodents for a specified period. A battery of behavioral and neurological tests is conducted to assess sensory, motor, and cognitive functions. Neuropathological examinations are also performed.

-

Procedure:

-

Animals are administered the test substance at various dose levels.

-

A functional observational battery, motor activity tests, and sensory function tests are performed at multiple time points.

-

At the end of the study, a detailed neuropathological examination of the central and peripheral nervous systems is conducted.

-

-

Endpoint: The study provides data on the potential neurotoxic effects, the dose-response relationship, and the reversibility of the effects.

Summary and Conclusion

The toxicological profile of N-(1-phenylcyclohexyl)-3-ethoxypropanamine is largely inferred from its structural similarity to phencyclidine. It is expected to be a potent central nervous system active agent, with its primary mechanism of action being the non-competitive antagonism of the NMDA receptor. This action likely underlies its psychoactive and potential neurotoxic effects. While metabolic pathways have been elucidated in rats, there is a critical lack of quantitative toxicological data for this compound itself. Future research should focus on conducting comprehensive in vivo and in vitro toxicological studies following established guidelines to accurately characterize the risk profile of this emerging designer drug. Until such data is available, a high degree of caution should be exercised, assuming a toxicity profile similar to or greater than that of phencyclidine.

References

- 1. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. comum.rcaap.pt [comum.rcaap.pt]

- 5. Phencyclidine - Wikipedia [en.wikipedia.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Unraveling "Pcepa": A Case of Mistaken Identity in Scientific Search

An in-depth search for the initial discovery, synthesis, and signaling pathways of a molecule identified as "Pcepa" has revealed that the term does not correspond to a recognized chemical compound in publicly available scientific literature. The predominant reference associated with this acronym is the "Protection of Communities and Exploited Persons Act," a piece of Canadian legislation concerning sex work, which is unrelated to the fields of drug discovery and molecular biology.

Initial investigations into scientific databases and search engines for a molecule named "this compound" yielded no relevant results pertaining to its chemical structure, synthesis protocols, or biological activity. The search for "this compound" consistently led to legal and sociological documents related to the aforementioned Canadian law.

Further attempts to decipher "this compound" as a potential acronym for a longer chemical name or a novel compound in early-stage research also proved fruitless. Searches for related terms such as "this compound drug discovery," "this compound synthesis," and "this compound signaling pathway" did not provide any pertinent information about a specific molecule.

It is highly probable that "this compound" is a non-standard abbreviation, a typographical error, or a proprietary code name for a compound not yet disclosed in the public domain. Without the correct chemical name, CAS registry number, or a reference to a peer-reviewed scientific publication, it is impossible to retrieve the detailed technical information requested for a whitepaper.

To proceed with this request, clarification on the precise identity of the molecule of interest is essential. Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the nomenclature and provide a more specific identifier.

For the scientific community, this situation highlights the importance of standardized and unambiguous nomenclature in scientific communication to avoid confusion and facilitate the dissemination of research findings.

The Analytical Chemist's Guide to p-Chlorophenoxyacetic Acid (4-CPA): Solubility and Stability in Laboratory Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chlorophenoxyacetic acid (4-CPA), a synthetic auxin, is a widely utilized plant growth regulator and herbicide. Its efficacy in agricultural and research applications is intrinsically linked to its formulation and delivery, which in turn are governed by its physicochemical properties. A thorough understanding of the solubility and stability of 4-CPA in various laboratory solvents is paramount for developing robust formulations, conducting accurate biological assays, and ensuring reliable analytical measurements. This technical guide provides a comprehensive overview of the solubility and stability of 4-CPA, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. It has been noted that "Pcepa" is a likely misspelling of the common abbreviation for p-Chlorophenoxyacetic acid, which is 4-CPA.

Quantitative Solubility Data

The solubility of 4-CPA has been determined in a range of common laboratory solvents. The data presented below is crucial for solvent selection in various applications, from stock solution preparation to formulation development.

Table 1: Solubility of p-Chlorophenoxyacetic Acid (4-CPA) in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Reference |

| Water | 25 | 0.957 | 0.0051 | [1] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~200 | ~1.07 | [2] |

| Ethanol | 25 | 165.3 | 0.886 | Calculated from[3] |

| 1-Propanol | 25 | 134.1 | 0.719 | Calculated from[3] |

| Isopropanol | 25 | 114.9 | 0.616 | Calculated from[3] |

| 1-Butanol | 25 | 115.3 | 0.618 | Calculated from[3] |

| 2-Butanol | 25 | 100.2 | 0.537 | Calculated from[3] |

| Isobutanol | 25 | 93.1 | 0.499 | Calculated from[3] |

| Acetonitrile | 25 | 23.4 | 0.125 | Calculated from[3] |

| Ethyl Acetate | 25 | 77.3 | 0.414 | Calculated from[3] |

| Methyl Acetate | 25 | 68.4 | 0.367 | Calculated from[3] |

| Propyl Acetate | 25 | 63.5 | 0.340 | Calculated from[3] |

| Butyl Acetate | 25 | 55.4 | 0.297 | Calculated from[3] |

| 1,4-Dioxane | 25 | 243.6 | 1.305 | Calculated from[3] |

| Benzene | Not Specified | Soluble | Not Specified | [3] |

| Acetone | Not Specified | Soluble | Not Specified | [3] |

Note: Molar solubility was calculated using the molecular weight of 4-CPA (186.59 g/mol ). Data from Gao et al. (2021) was converted from mole fraction to mg/mL for easier comparison.

Stability Profile

The stability of 4-CPA is influenced by environmental factors such as temperature and light. Understanding these sensitivities is critical for the accurate preparation and storage of standards and formulations.

Table 2: Stability of p-Chlorophenoxyacetic Acid (4-CPA) under Various Conditions

| Condition | Observation | Reference |

| Temperature | Stable at elevated temperatures (up to 54°C).[4] | [4] |

| Light | Degrades upon exposure to sunlight (30% loss in 24 hours).[4] | [4] |

| Metals | Stable on exposure to metals.[4] | [4] |

| Aqueous Solution | Stable to hydrolysis at pH 5, 7, and 9 for over 30 days. | |

| Stock Solutions (in DMSO) | Stable for 6 months at -80°C and for 1 month at -20°C.[2] | [2] |

| Biological Systems | In plants, 4-CPA can be degraded to 4-chlorophenol. |

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility by the Gravimetric Method

This protocol is adapted from the methodology described by Gao et al. (2021) for determining the solubility of 4-CPA in various monosolvents.[3]

1. Materials:

- p-Chlorophenoxyacetic acid (4-CPA), purity >99%

- Selected laboratory solvents (e.g., ethanol, acetonitrile, ethyl acetate) of analytical grade

- 50 mL conical flasks

- Thermostatic shaker

- Analytical balance (readability ± 0.1 mg)

- Drying oven

2. Procedure:

- Place approximately 30 mL of the selected solvent into a 50 mL conical flask.

- Equilibrate the flask to the desired experimental temperature (e.g., 283.15 K to 328.15 K) in a thermostatic shaker.

- Add an excess amount of 4-CPA powder to the flask to create a saturated solution with visible solid remaining.

- Shake the flask at a constant speed (e.g., 300 rpm) for a sufficient time to reach solid-liquid equilibrium (a pre-test should be conducted to determine this, typically 20 hours is sufficient).

- Once equilibrium is reached, stop the shaking and allow the solution to settle for at least 2 hours to ensure any suspended particles sediment.

- Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

- Transfer the supernatant to a pre-weighed container.

- Weigh the container with the solution to determine the mass of the solution.

- Evaporate the solvent in a drying oven at an appropriate temperature until a constant weight of the solid 4-CPA is achieved.

- Calculate the solubility in terms of mole fraction and convert to mg/mL.

Protocol 2: Assessment of Photostability in Solution

This protocol provides a general framework for assessing the degradation of 4-CPA in solution upon exposure to light.

1. Materials:

- p-Chlorophenoxyacetic acid (4-CPA)

- Selected solvent (e.g., acetonitrile, water)

- Quartz or borosilicate glass vials

- A calibrated light source (e.g., a xenon lamp with filters to simulate sunlight)

- A validated analytical method for 4-CPA quantification (e.g., HPLC-UV)

- Control vials wrapped in aluminum foil

2. Procedure:

- Prepare a stock solution of 4-CPA in the chosen solvent at a known concentration.

- Aliquot the solution into several transparent vials (for light exposure) and several vials wrapped in aluminum foil (dark controls).

- Place the vials in a temperature-controlled chamber under the light source.

- At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from one of the light-exposed vials and one of the dark control vials.

- Analyze the concentration of 4-CPA in each sample using the validated analytical method.

- Plot the concentration of 4-CPA as a function of time for both the light-exposed and dark control samples.

- Calculate the degradation rate and percentage loss of 4-CPA due to photodegradation.

Mandatory Visualizations

Signaling Pathway of 4-CPA as a Synthetic Auxin

p-Chlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It influences gene expression by promoting the degradation of Aux/IAA transcriptional repressors. This action is mediated by the TIR1/AFB family of F-box proteins, which act as auxin receptors.

Caption: Auxin signaling pathway initiated by 4-CPA.

General Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of a compound like 4-CPA in the laboratory.

Caption: Workflow for solubility measurement.

Conclusion

This technical guide provides essential data and protocols for researchers working with p-chlorophenoxyacetic acid. The comprehensive solubility data presented in various organic solvents will aid in the rational selection of solvent systems for a multitude of laboratory applications. Furthermore, the stability profile highlights the critical need to protect 4-CPA solutions from light to prevent degradation and ensure the integrity of experimental results. The detailed experimental protocols offer a starting point for in-house validation and implementation of solubility and stability studies. Finally, the visualized signaling pathway provides a clear understanding of the molecular basis of 4-CPA's biological activity. By leveraging the information contained within this guide, researchers can handle and utilize 4-CPA with greater confidence and precision.

References

Methodological & Application

Application Notes and Protocols for the GC/MS Detection of 2-Phenoxy-N-(propan-2-yl)acetamide (Pcepa)

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the detection and quantification of 2-Phenoxy-N-(propan-2-yl)acetamide (Pcepa) using Gas Chromatography-Mass Spectrometry (GC/MS). This compound and its derivatives are of interest in pharmaceutical research for their potential biological activities, including anticancer, anti-inflammatory, and analgesic properties. Notably, certain phenoxyacetamide derivatives have been identified as potent inducers of apoptosis, potentially through the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). This document outlines detailed protocols for sample preparation, GC/MS analysis, and data interpretation, along with visualizations of relevant biological pathways and experimental workflows.

While specific quantitative performance data for this compound is not widely published, this guide provides expected ranges for key validation parameters based on the analysis of similar acetamide derivatives.

Quantitative Data Summary

The following tables summarize typical quantitative data expected for the GC/MS analysis of this compound, based on validated methods for related N-substituted acetamide and phenoxy compounds. These values should be established and verified for the specific matrix and instrumentation used in your laboratory.

Table 1: Typical GC/MS Method Validation Parameters for this compound Analysis

| Parameter | Expected Value/Range | Notes |

| Linearity (R²) | > 0.995 | Over a typical concentration range of 1-100 µg/mL. |

| Limit of Detection (LOD) | 0.1 - 5 µg/L | Dependent on the matrix and specific instrument sensitivity. |

| Limit of Quantitation (LOQ) | 0.5 - 15 µg/L | Typically 3-5 times the LOD. |

| Accuracy (% Recovery) | 85 - 115% | Assessed by spiking a blank matrix with a known concentration of this compound. |

| Precision (%RSD) | < 15% | For both intra-day and inter-day precision. |

Table 2: Example of a Calibration Curve for this compound Quantification

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 12,500 |

| 5 | 63,000 |

| 10 | 124,500 |

| 25 | 310,000 |

| 50 | 625,000 |

| 100 | 1,255,000 |

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. Below are general protocols for liquid and solid samples.

a) Liquid Samples (e.g., plasma, cell culture media)

-

Protein Precipitation (for biological fluids):

-

To 1 mL of the liquid sample, add 3 mL of cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of the liquid sample, add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the organic layer (top or bottom, depending on the solvent) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the injection solvent.

-

b) Solid Samples (e.g., tissues, formulated drug products)

-

Homogenization and Extraction:

-

Weigh approximately 100 mg of the homogenized solid sample into a centrifuge tube.

-

Add 5 mL of a suitable organic solvent (e.g., methanol, acetonitrile).

-

Vortex for 5 minutes to extract this compound.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the injection solvent.

-

GC/MS Analysis

The following are recommended starting conditions for the GC/MS analysis of this compound. These may need to be optimized for your specific instrument.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | - Initial temperature: 100°C, hold for 1 minute- Ramp: 15°C/min to 280°C- Hold: 5 minutes at 280°C |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 40-450 |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Selected Ions for SIM Mode (Predicted):

-

Quantifier Ion: To be determined from the mass spectrum (likely a high m/z, abundant fragment).

-

Qualifier Ions: At least two other characteristic fragment ions.

Data Interpretation

Mass Fragmentation Pattern of this compound

-

Molecular Ion (M+): The molecular weight of this compound (C11H15NO2) is 193.24 g/mol . The molecular ion peak at m/z 193 is expected but may be of low intensity.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is common in amides. This would lead to the formation of a stable isopropyl cation or a related fragment.

-

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.

-

Cleavage of the Phenoxy Group: Fragmentation of the ether linkage can result in ions corresponding to the phenoxy group (m/z 93) or the remaining acetamide moiety.

-

Loss of the Isopropyl Group: Cleavage of the bond between the nitrogen and the isopropyl group would result in a fragment at m/z 150.

-

Predicted Major Fragments:

| m/z | Predicted Fragment |

| 193 | [M]+ (Molecular Ion) |

| 150 | [M - C3H7]+ |

| 108 | [C6H5OCH2]+ |

| 94 | [C6H5OH]+ |

| 77 | [C6H5]+ |

| 58 | [CH3CHNH2]+ |

Visualizations

Experimental Workflow

Caption: Workflow for this compound analysis by GC/MS.

Potential Signaling Pathway: PARP-1 Inhibition and Apoptosis Induction

Some phenoxyacetamide derivatives have been shown to induce apoptosis, a form of programmed cell death, potentially through the inhibition of PARP-1. The following diagrams illustrate the general mechanisms of these pathways.

Caption: PARP-1's role in DNA repair and apoptosis.

Caption: The intrinsic apoptosis signaling cascade.

Disclaimer

The quantitative data and mass fragmentation patterns provided in these application notes are based on general principles of GC/MS and data from structurally related compounds. It is essential to perform in-house validation studies to determine the specific performance characteristics of the method for this compound in your laboratory and with your specific sample matrices.

Application Notes and Protocols for the Synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine, a compound of interest in pharmacological research due to its structural relation to phencyclidine (PCP) analogs. The synthetic strategy is based on a two-step process commencing with the oxidation of 3-ethoxy-1-propanol to 3-ethoxypropanal, followed by a reductive amination reaction with 1-phenylcyclohexylamine. This method offers a reliable and scalable approach for obtaining the target compound for further investigation.

Introduction

N-(1-phenylcyclohexyl)-3-ethoxypropanamine is an arylcyclohexylamine derivative. Compounds in this class exhibit a wide range of pharmacological activities, acting on various targets within the central nervous system. The synthesis of novel analogs is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The protocol herein describes a robust synthesis utilizing a reductive amination, a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds.[1]

The chosen methodology employs sodium triacetoxyborohydride as the reducing agent. This reagent is known for its mildness and selectivity, effectively reducing the intermediate iminium ion in situ without affecting the aldehyde starting material.[1][2][3] This approach is highly functional-group tolerant and generally provides good yields with simplified purification procedures.[4][5]

Synthesis Pathway

The overall synthetic pathway involves two key transformations:

-

Oxidation: Conversion of the commercially available 3-ethoxy-1-propanol to 3-ethoxypropanal.

-

Reductive Amination: Condensation of 1-phenylcyclohexylamine with the synthesized 3-ethoxypropanal, followed by in-situ reduction to yield the final product.

Experimental Protocols

Materials and Equipment

-

3-Ethoxy-1-propanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

1-Phenylcyclohexylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Column chromatography setup

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step 1: Synthesis of 3-Ethoxypropanal

This procedure outlines the oxidation of 3-ethoxy-1-propanol to the corresponding aldehyde.

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and silica gel in anhydrous dichloromethane (DCM), add a solution of 3-ethoxy-1-propanol (1.0 equivalent) in DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: 3-ethoxypropanal is volatile. Avoid excessive heating.

-

The crude 3-ethoxypropanal is typically used in the next step without further purification.

Step 2: Reductive Amination to Synthesize N-(1-phenylcyclohexyl)-3-ethoxypropanamine

This protocol details the coupling of 1-phenylcyclohexylamine and 3-ethoxypropanal.

-

Dissolve 1-phenylcyclohexylamine (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask.

-

Add the crude 3-ethoxypropanal (1.1 equivalents) from Step 1 to the solution.

-

If desired, a catalytic amount of glacial acetic acid (0.1 equivalents) can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(1-phenylcyclohexyl)-3-ethoxypropanamine.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |

| 3-Ethoxy-1-propanol | C₅H₁₂O₂ | 104.15 | Starting Material | 1.1 |

| 1-Phenylcyclohexylamine | C₁₂H₁₇N | 175.27 | Starting Material | 1.0 |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent | 1.5 |

| N-(1-phenylcyclohexyl)-3-ethoxypropanamine | C₁₇H₂₇NO | 261.41 | Final Product | - |

Table 2: Typical Reaction Parameters and Yields

| Step | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Purity (by HPLC/NMR) |

| Oxidation | 2 - 4 | Room Temperature | ~70-85 (crude) | - |

| Reductive Amination | 12 - 24 | Room Temperature | 65 - 80 | >95% |

Table 3: Analytical Characterization of N-(1-phenylcyclohexyl)-3-ethoxypropanamine

| Analysis Technique | Expected Results |

| ¹H NMR (CDCl₃) | Peaks corresponding to the phenyl protons, cyclohexyl protons, ethoxy group (triplet and quartet), and the methylene protons of the propanamine chain. |

| ¹³C NMR (CDCl₃) | Signals for the aromatic carbons, the quaternary carbon of the cyclohexyl ring attached to the phenyl group and nitrogen, the remaining cyclohexyl carbons, and the carbons of the N-propyl-ethoxy side chain. |

| Mass Spec (ESI+) | [M+H]⁺ = 262.21 |

| Appearance | Colorless to pale yellow oil. |

Visualized Workflow and Signaling Pathways

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine.

References

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

Application Notes: Analytical Methods for the Quantification of a Novel Biomarker (Pcepa) in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Note: The analyte "Pcepa" is used as a placeholder for a hypothetical protein biomarker. The following protocols and data are representative templates for the development of analytical methods for a novel protein or peptide of interest.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)